molecular formula C17H15N3O B2395257 N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide CAS No. 2361641-68-9

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide

Cat. No.: B2395257
CAS No.: 2361641-68-9
M. Wt: 277.327
InChI Key: BUOWSEYXPYXNPJ-UHFFFAOYSA-N
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Description

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle, and a phenylprop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted derivatives .

Scientific Research Applications

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Another related compound with a different heterocyclic core but similar applications in medicinal chemistry.

    Pyridine derivatives: Compounds with a pyridine core that exhibit similar chemical reactivity and biological properties.

Uniqueness

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazo[1,2-a]pyridine core and a phenylprop-2-enamide moiety makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h3-11H,1H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWSEYXPYXNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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